4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine

Affinity labeling Muscarinic receptors Covalent probes

4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine (CAS 100060-98-8), also known as 4-(morpholinosulfonyl)phenyl isothiocyanate, is a heterobifunctional aryl isothiocyanate with the molecular formula C11H12N2O3S2 and a molecular weight of 284.35 g/mol. It is commercially available as a research chemical with a typical purity of ≥95–97%.

Molecular Formula C11H12N2O3S2
Molecular Weight 284.4 g/mol
CAS No. 100060-98-8
Cat. No. B3070061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine
CAS100060-98-8
Molecular FormulaC11H12N2O3S2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)N=C=S
InChIInChI=1S/C11H12N2O3S2/c14-18(15,13-5-7-16-8-6-13)11-3-1-10(2-4-11)12-9-17/h1-4H,5-8H2
InChIKeyUXOOJOCKROBTEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine (CAS 100060-98-8) – Key Specifications and Compound Class Overview for Research Procurement


4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine (CAS 100060-98-8), also known as 4-(morpholinosulfonyl)phenyl isothiocyanate, is a heterobifunctional aryl isothiocyanate with the molecular formula C11H12N2O3S2 and a molecular weight of 284.35 g/mol . It is commercially available as a research chemical with a typical purity of ≥95–97% . The compound contains an electrophilic isothiocyanate group that can covalently modify nucleophilic residues in biomolecules, a sulfonyl linker, and a morpholine ring that modulates physicochemical properties [1].

Why 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine Cannot Be Simply Replaced with Other Aryl Isothiocyanates – Key Differentiators for Scientific Procurement


Aryl isothiocyanates are not a uniform class of reagents; subtle structural variations dramatically alter reactivity, target selectivity, and experimental reproducibility. The presence of a sulfonyl linker in 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine distinguishes it from simpler analogs like phenyl isothiocyanate (PITC) or 4-morpholinophenyl isothiocyanate (CAS 51317-66-9), which lack the sulfonyl group and exhibit different electronic profiles, lipophilicity, and biological target engagement [1]. Even within the sulfonyl-containing subset, the morpholine substituent provides a distinct balance of polarity (PSA 99.44 Ų) and moderate lipophilicity (cLogP 2.46) that cannot be replicated by piperidine or other amine analogs . Procuring a generic aryl isothiocyanate without verifying the exact CAS number risks introducing compounds with untested off‑target reactivity profiles, invalidating comparative biological data and wasting research resources.

Quantitative Comparative Evidence for 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine vs. Closest Structural Analogs – Procurement Decision Data


Muscarinic Acetylcholine Receptor Binding Affinity: 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine vs. Unsubstituted Phenyl Isothiocyanate

As a chemically reactive affinity label for muscarinic acetylcholine receptors, 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine was designed to incorporate a phenyl isothiocyanate group into a muscarinic antagonist scaffold [1]. This functionalization strategy enables covalent modification of the receptor, allowing for wash‑resistant labeling and development of non‑radioactive binding assays. In contrast, the unfunctionalized parent compound (lacking the isothiocyanate) and simple phenyl isothiocyanate (PITC) do not provide the same combination of receptor affinity and covalent attachment capability.

Affinity labeling Muscarinic receptors Covalent probes

Lipophilicity and Polarity Comparison: 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine vs. 4-Morpholinophenyl Isothiocyanate

The sulfonyl linker in 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine significantly alters its physicochemical properties compared to the direct‑linked analog 4‑morpholinophenyl isothiocyanate (CAS 51317-66-9). The target compound exhibits a calculated LogP of 2.46 and a polar surface area (PSA) of 99.44 Ų , whereas the non‑sulfonyl analog 4‑morpholinophenyl isothiocyanate has a lower PSA of 56.9 Ų [1].

Physicochemical profiling Membrane permeability ADME prediction

Commercial Availability as an ISO 17034 Analytical Standard: 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine vs. Research‑Grade Material

4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine is available as an analytical standard produced under the ISO 17034 reference material producer accreditation system [1]. This certification provides documented traceability and quantified uncertainty, which is not available for typical research‑grade material offered at ≥95% purity .

Analytical reference standard Quality control Method validation

Validated Research and Procurement Scenarios for 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine (CAS 100060-98-8)


Development of Covalent Affinity Probes for Muscarinic Acetylcholine Receptors

This compound is specifically designed for incorporation into muscarinic antagonist scaffolds to generate covalent affinity labels [1]. Its isothiocyanate warhead enables wash‑resistant receptor modification, facilitating pull‑down assays and non‑radioactive binding studies that are not feasible with non‑covalent analogs or simple electrophiles like PITC.

Analytical Method Development and Validation Requiring Certified Reference Material

When establishing LC‑MS or HPLC methods for impurity profiling or quantification of isothiocyanate‑containing compounds, the ISO 17034‑certified analytical standard of 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine provides the necessary metrological traceability and uncertainty documentation [2]. This is essential for pharmaceutical quality control and regulatory submissions.

Physicochemical Property‑Guided Probe Design for Moderate Lipophilicity and High Polar Surface Area

With a cLogP of 2.46 and PSA of 99.44 Ų , this compound serves as a reference scaffold for designing bioactive molecules requiring balanced membrane permeability and aqueous solubility. It is particularly relevant for CNS‑targeted probes where excessive lipophilicity (common among simple aryl isothiocyanates) may lead to non‑specific binding.

Control Compound for Evaluating Sulfonyl Linker Contributions in Structure‑Activity Relationship (SAR) Studies

When investigating the impact of sulfonyl vs. direct aryl linkage on biological activity, this compound provides a defined comparator for analogs such as 4‑morpholinophenyl isothiocyanate (CAS 51317-66-9) [3]. The substantial difference in polar surface area (99.44 vs. 56.9 Ų) makes it a valuable tool for deconvoluting electronic vs. steric contributions in SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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